

In-Depth Technical Guide: VX-166, a Pan-Caspase Inhibitor

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Compound of Interest

Compound Name: VX-166

Cat. No.: B15584711

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **VX-166**, a potent, broad-spectrum caspase inhibitor. This document details its chemical properties, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers in the fields of apoptosis, inflammation, and drug discovery.

Core Compound Information

Compound Name	VX-166
CAS Number	800408-39-3[1][2]
Molecular Formula	C22H21F4N3O8[1][2]
Molecular Weight	531.41 g/mol [1][2]
IUPAC Name	(S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid[2]
SMILES	<chem>O=C(O)C--INVALID-LINK--=O)C1=O)CC)=O">C@HC(COC2=C(F)C(F)=C C(F)=C2F)=O[1]</chem>
Synonyms	VX166, VX 166[2]

Molecular Structure:

Mechanism of Action

VX-166 is characterized as a pan-caspase inhibitor, meaning it broadly inhibits the activity of multiple members of the caspase family of cysteine proteases. Caspases are key mediators of apoptosis (programmed cell death) and inflammation. By inhibiting these enzymes, **VX-166** can modulate cellular processes involved in a variety of diseases. Its therapeutic potential has been investigated in conditions such as sepsis and nonalcoholic steatohepatitis (NASH).

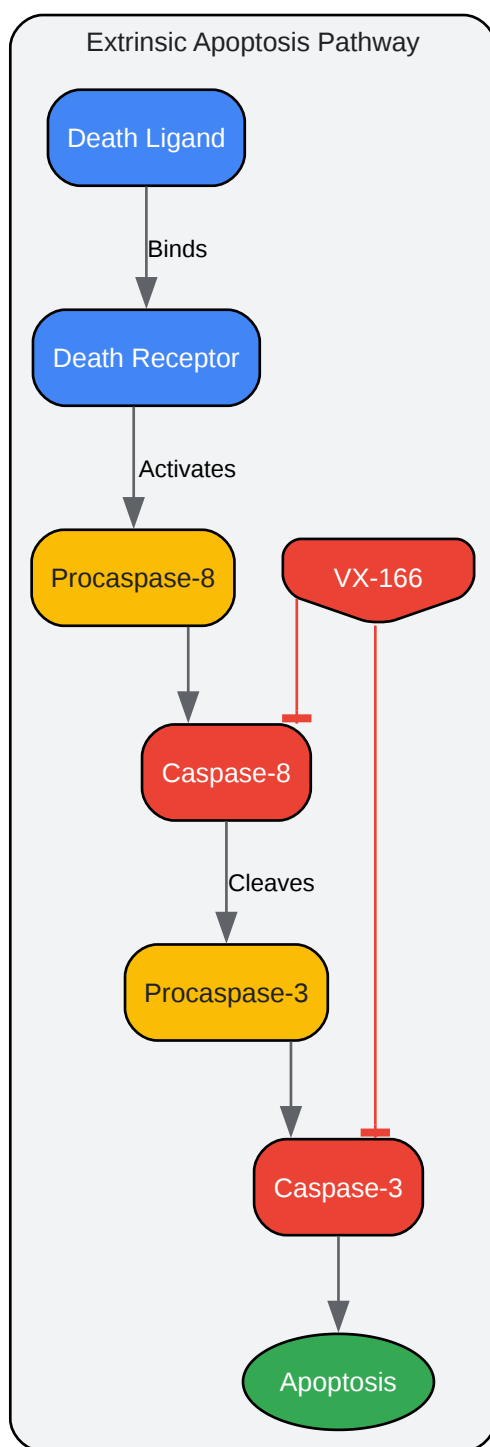
Quantitative Biological Data

While **VX-166** is known as a broad-spectrum caspase inhibitor, specific quantitative data on its inhibitory activity (IC₅₀ or K_i values) against individual purified caspase enzymes is not readily available in the public domain. However, its potent anti-apoptotic and anti-inflammatory effects have been demonstrated in various cellular assays.

Assay Type	Cell Line/System	Inducing Stimulus	Readout	IC50 (nM)
Apoptosis Inhibition	Human Jurkat T-cell lymphoma	Anti-Fas antibody	Annexin V staining	27 ± 9
Apoptosis Inhibition	Human Jurkat T-cell lymphoma	Anti-Fas antibody	DNA fragmentation	45 ± 7
Apoptosis Inhibition	Human Jurkat T-cell lymphoma	TNF- α /cycloheximide	Annexin V staining	120 ± 50
Apoptosis Inhibition	Human Jurkat T-cell lymphoma	Staurosporine	Annexin V staining	255 ± 155
Apoptosis Inhibition	Human Aortic Endothelial Cells (HAEC)	Serum withdrawal & nutrient deprivation	DNA fragmentation	310 ± 70
Cytokine Release Inhibition	Human Peripheral Blood Mononuclear Cells (PBMCs)	Endotoxin	IL-1 β and IL-18 release	< 500

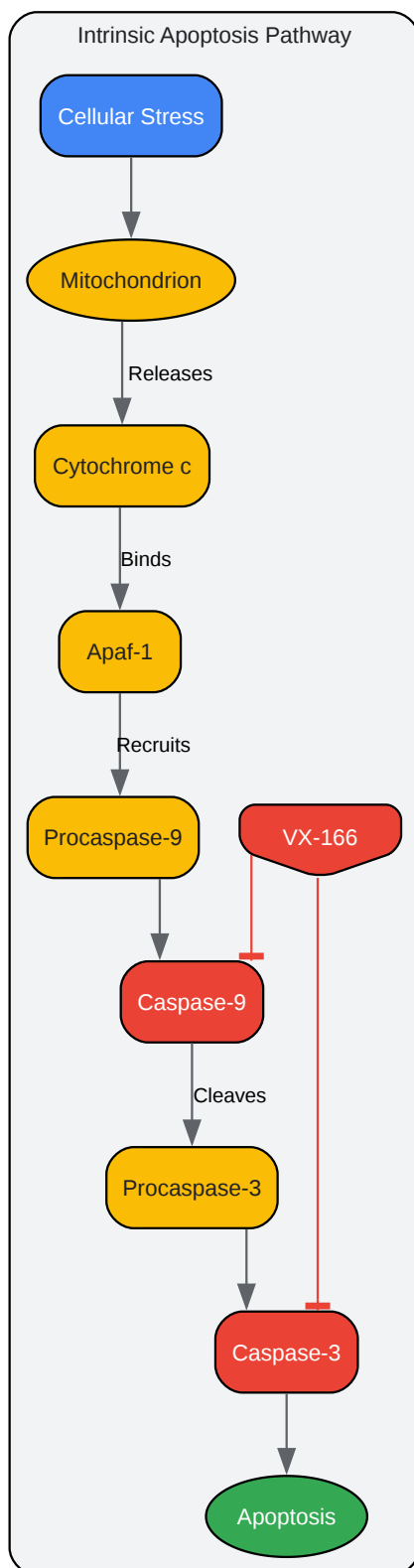
Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by **VX-166**.



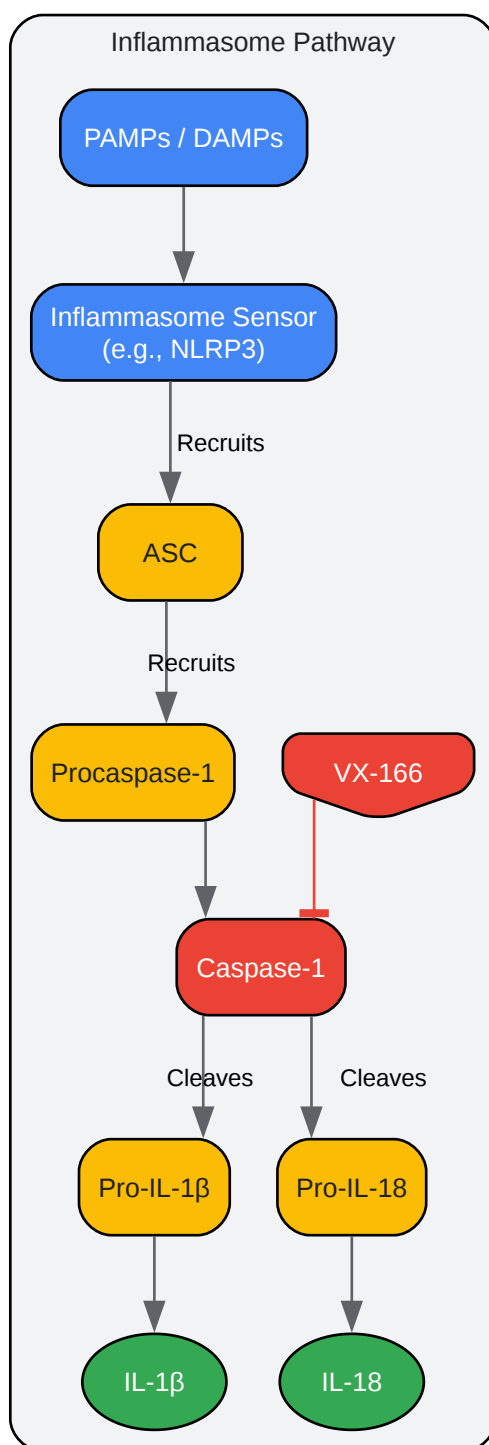
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Extrinsic Apoptosis Pathway Inhibition by **VX-166**.



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Intrinsic Apoptosis Pathway Inhibition by **VX-166**.



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Inflammasome Pathway Inhibition by **VX-166**.

Experimental Protocols

Protocol 1: In Vitro Caspase-3/7 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of **VX-166** against caspase-3 and caspase-7.

Materials:

- Recombinant human active caspase-3 and caspase-7
- Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
- Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
- **VX-166** stock solution (in DMSO)
- 96-well black microplates
- Microplate fluorometer

Methodology:

- **Compound Preparation:** Prepare a serial dilution of **VX-166** in caspase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
- **Enzyme Preparation:** Dilute recombinant active caspase-3 or caspase-7 in ice-cold caspase assay buffer to the desired working concentration.
- **Assay Setup:** To each well of a 96-well plate, add:
 - 50 µL of caspase assay buffer
 - 10 µL of the **VX-166** serial dilution or vehicle control (DMSO in assay buffer)
 - 20 µL of diluted active caspase-3 or caspase-7.

- Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 20 µL of the fluorogenic substrate (Ac-DEVD-AMC) to each well to a final concentration of 50 µM.
- Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 440 nm every 2 minutes for 30-60 minutes at 37°C.
- Data Analysis:
 - Calculate the reaction velocity (rate of fluorescence increase) for each well.
 - Normalize the data with the uninhibited control (vehicle) set to 100% activity and a no-enzyme control as 0% activity.
 - Plot the percent inhibition versus the logarithm of the **VX-166** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the measurement of apoptosis in a cell line (e.g., Jurkat) treated with an apoptosis-inducing agent in the presence or absence of **VX-166**.

Materials:

- Jurkat cells (or other suitable cell line)
- RPMI-1640 medium supplemented with 10% FBS
- Apoptosis-inducing agent (e.g., anti-Fas antibody, staurosporine)
- **VX-166** stock solution (in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

- Phosphate-Buffered Saline (PBS)
- Flow cytometer

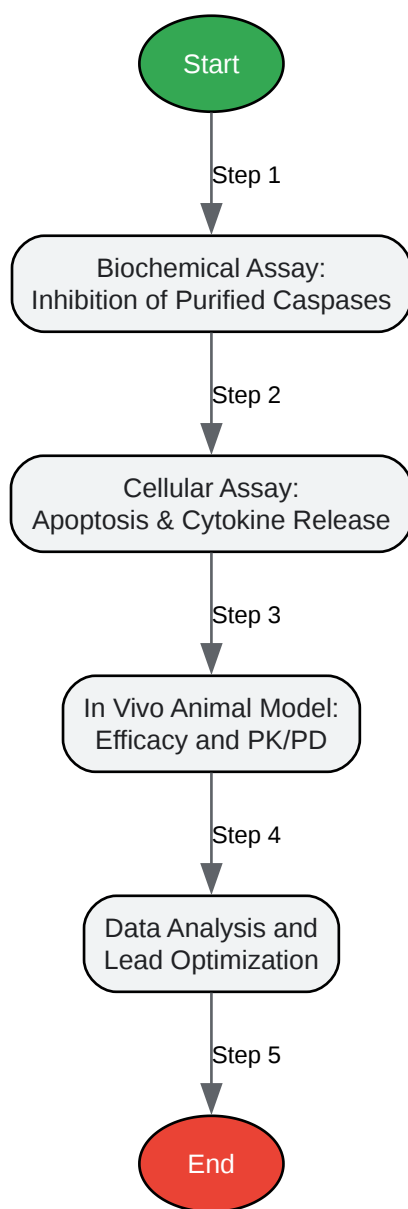
Methodology:

- Cell Culture and Treatment:
 - Seed Jurkat cells at a density of 0.5×10^6 cells/mL in a 24-well plate.
 - Pre-treat the cells with various concentrations of **VX-166** or vehicle control for 1 hour.
 - Induce apoptosis by adding the chosen stimulus (e.g., 100 ng/mL anti-Fas antibody) and incubate for the desired time (e.g., 4-6 hours).
- Cell Harvesting and Staining:
 - Harvest the cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer within 1 hour.
 - Use appropriate compensation controls for FITC and PI.
 - Collect data for at least 10,000 events per sample.
- Data Analysis:

- Gate the cell population based on forward and side scatter to exclude debris.
- Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
- Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V-/PI-): Live cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells
- Calculate the percentage of apoptotic cells (early + late) for each treatment condition and determine the dose-dependent inhibition by **VX-166**.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a caspase inhibitor like **VX-166**.



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Preclinical Evaluation Workflow for a Caspase Inhibitor.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
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